molecular formula C20H20N4O3S2 B2765955 (3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886915-43-1

(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2765955
CAS RN: 886915-43-1
M. Wt: 428.53
InChI Key: KJIQGORKADMZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells . All the synthesized compounds were confirmed by IR, 1 H NMR, 13 C NMR and mass spectral data .


Molecular Structure Analysis

The molecular formula of the compound is C20H20N4O3S2. The molecular weight is 428.53.


Chemical Reactions Analysis

The compound has been used in scientific research for its unique structure and diverse applications. It has been synthesized and screened for in vitro cytotoxic activity against various cells .

Scientific Research Applications

Antioxidant Activity

The thiazole ring in this compound contributes to its antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers have explored the potential of thiazole derivatives as antioxidants, aiming to mitigate oxidative damage and promote overall health .

Analgesic Properties

Analgesics are substances that relieve pain. Some thiazole derivatives, including compounds similar to the one , have demonstrated analgesic activity. These molecules may interact with pain receptors or modulate pain pathways, making them interesting candidates for pain management .

Anti-Inflammatory Effects

Inflammation is a complex biological response associated with various diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties. By targeting inflammatory pathways, these compounds could potentially alleviate inflammation-related conditions .

Antimicrobial and Antifungal Activity

Thiazole-based compounds have shown promise as antimicrobial agents. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. The compound may have similar properties, contributing to the fight against infections .

Neuroprotective Potential

Neuroprotective agents aim to safeguard neurons from damage or degeneration. Thiazole derivatives have been studied for their neuroprotective effects, particularly in conditions like neurodegenerative diseases or brain injuries. Investigating the specific impact of this compound on neuronal health could yield valuable insights .

Antitumor and Cytotoxic Activity

Cancer research often focuses on identifying compounds with antitumor properties. Thiazole derivatives, including those structurally related to our compound, have exhibited cytotoxic effects against cancer cells. Researchers have explored their potential as chemotherapeutic agents, aiming to minimize side effects while maximizing efficacy .

properties

IUPAC Name

(3-ethylsulfanylphenyl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-2-28-16-5-3-4-14(12-16)19(25)22-8-10-23(11-9-22)20-21-17-7-6-15(24(26)27)13-18(17)29-20/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIQGORKADMZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.